molecular formula C15H21FO B13784715 2-Fluoro-4-(4-propylcyclohexyl)phenol CAS No. 83168-09-6

2-Fluoro-4-(4-propylcyclohexyl)phenol

Cat. No.: B13784715
CAS No.: 83168-09-6
M. Wt: 236.32 g/mol
InChI Key: PVKOISIMZOLKSR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-propylcyclohexyl)phenol is a chemical compound with the molecular formula C15H21FO It is a fluorinated phenol derivative, characterized by the presence of a fluoro group at the 2-position and a propylcyclohexyl group at the 4-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-propylcyclohexyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with 4-propylcyclohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-propylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenolic compounds with various functional groups.

Scientific Research Applications

2-Fluoro-4-(4-propylcyclohexyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-propylcyclohexyl)phenol involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The propylcyclohexyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenol: A simpler fluorinated phenol with similar chemical properties but lacking the propylcyclohexyl group.

    4-Propylphenol: A phenol derivative with a propyl group at the 4-position but without the fluoro group.

    4-(4-Propylcyclohexyl)phenol: A compound with a similar structure but without the fluoro group.

Uniqueness

2-Fluoro-4-(4-propylcyclohexyl)phenol is unique due to the combination of the fluoro and propylcyclohexyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

83168-09-6

Molecular Formula

C15H21FO

Molecular Weight

236.32 g/mol

IUPAC Name

2-fluoro-4-(4-propylcyclohexyl)phenol

InChI

InChI=1S/C15H21FO/c1-2-3-11-4-6-12(7-5-11)13-8-9-15(17)14(16)10-13/h8-12,17H,2-7H2,1H3

InChI Key

PVKOISIMZOLKSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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